molecular formula C11H11BrO4 B3154600 methyl 2-(2-acetyl-4-bromophenoxy)acetate CAS No. 77956-37-7

methyl 2-(2-acetyl-4-bromophenoxy)acetate

Cat. No.: B3154600
CAS No.: 77956-37-7
M. Wt: 287.11 g/mol
InChI Key: ATTMZZAZFQGXHZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-4-bromophenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an acetyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the following steps:

    Bromination: The starting material, 2-acetylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-acetyl-4-bromophenol.

    Esterification: The brominated phenol is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(2-acetyl-4-aminophenoxy)acetate or 2-(2-acetyl-4-thiocyanatophenoxy)acetate.

    Reduction: Methyl 2-(2-hydroxyethyl-4-bromophenoxy)acetate.

    Oxidation: Methyl 2-(2-carboxy-4-bromophenoxy)acetate.

Scientific Research Applications

Methyl 2-(2-acetyl-4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-acetyl-4-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and acetyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Methyl 2-(4-acetylphenoxy)acetate
  • Ethyl 2-(2-acetyl-4-bromophenoxy)acetate

Uniqueness

Methyl 2-(2-acetyl-4-bromophenoxy)acetate is unique due to the presence of both bromine and acetyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(2-acetyl-4-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTMZZAZFQGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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